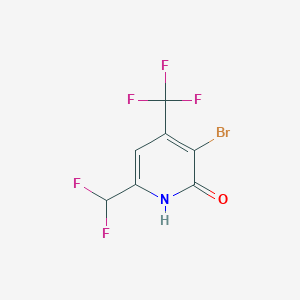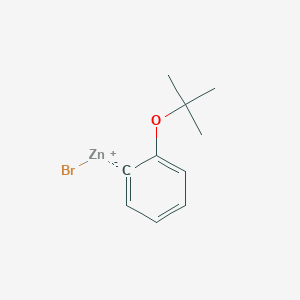
(2-t-Butoxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-t-Butoxyphenyl)Zinc bromide is an organozinc compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a bromine atom and a phenyl group substituted with a tert-butoxy group. The molecular formula of this compound is C10H13BrOZn, and it is commonly used as a reagent in various chemical reactions due to its unique reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-t-Butoxyphenyl)Zinc bromide typically involves the reaction of 2-t-Butoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
2-t-Butoxyphenyl bromide+Zn→(2-t-Butoxyphenyl)Zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-t-Butoxyphenyl)Zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromine bond is cleaved, and the phenyl group is transferred to another molecule.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF), diethyl ether
Catalysts: Palladium-based catalysts for coupling reactions
Conditions: Inert atmosphere, controlled temperature
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
(2-t-Butoxyphenyl)Zinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of functional materials and polymers.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (2-t-Butoxyphenyl)Zinc bromide involves the transfer of the phenyl group to a target molecule. The zinc atom acts as a Lewis acid, facilitating the cleavage of the zinc-bromine bond and the subsequent transfer of the phenyl group. This process is often catalyzed by palladium or other transition metals, which help in the activation of the reactants and the formation of the desired products.
Comparación Con Compuestos Similares
Similar Compounds
- (2,4-di-tert-butoxyphenyl)Zinc bromide
- Zinc bromide
- Zinc chloride
Uniqueness
(2-t-Butoxyphenyl)Zinc bromide is unique due to the presence of the tert-butoxy group, which imparts steric hindrance and influences the reactivity of the compound. This makes it particularly useful in selective reactions where control over the reaction pathway is desired. Compared to other zinc halides, this compound offers distinct advantages in terms of reactivity and selectivity in organic synthesis.
Propiedades
Fórmula molecular |
C10H13BrOZn |
|---|---|
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
bromozinc(1+);(2-methylpropan-2-yl)oxybenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-10(2,3)11-9-7-5-4-6-8-9;;/h4-7H,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
ORMGUHGRNNTZDC-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC1=CC=CC=[C-]1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


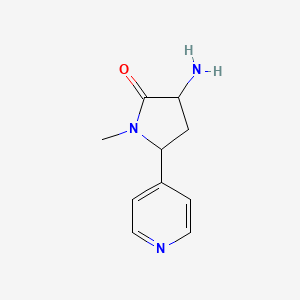
![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
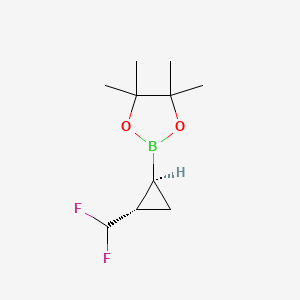
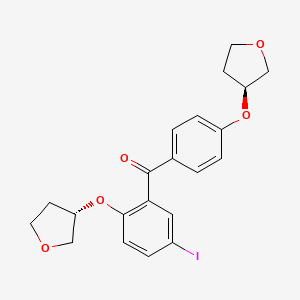

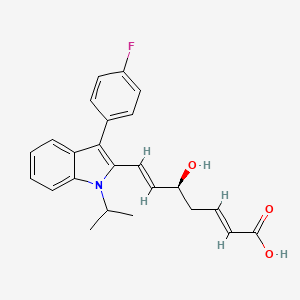
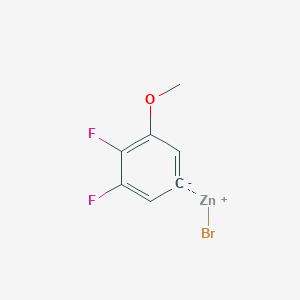

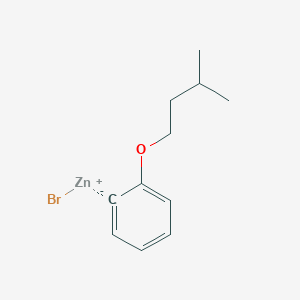
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
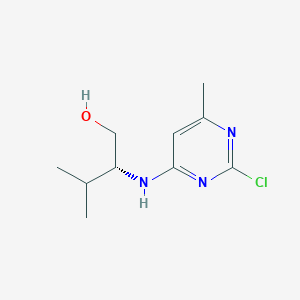
![(R)-2-((6-(3-Aminopiperidin-1-yl)-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B14887326.png)

